molecular formula C17H30N2O B3841137 3-{[3-(Cyclohexylamino)propyl]amino}-5,5-dimethylcyclohex-2-en-1-one

3-{[3-(Cyclohexylamino)propyl]amino}-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B3841137
M. Wt: 278.4 g/mol
InChI Key: RUCUUIZJDLHULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[3-(Cyclohexylamino)propyl]amino}-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound with a molecular formula of C17H30N2O . This compound is known for its unique structure, which includes a cyclohexylamino group and a dimethylcyclohexenone core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-{[3-(Cyclohexylamino)propyl]amino}-5,5-dimethylcyclohex-2-en-1-one involves multiple steps. One common synthetic route includes the reaction of cyclohexylamine with a propylamine derivative, followed by cyclization and subsequent modifications to introduce the dimethyl groups and the enone functionality . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of specific catalysts.

Chemical Reactions Analysis

3-{[3-(Cyclohexylamino)propyl]amino}-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the enone group to an alcohol or alkane using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts or bases to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[3-(Cyclohexylamino)propyl]amino}-5,5-dimethylcyclohex-2-en-1-one is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[3-(Cyclohexylamino)propyl]amino}-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The dimethylcyclohexenone core may also play a role in modulating the compound’s overall biological effects .

Comparison with Similar Compounds

Similar compounds to 3-{[3-(Cyclohexylamino)propyl]amino}-5,5-dimethylcyclohex-2-en-1-one include:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[3-(cyclohexylamino)propylamino]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O/c1-17(2)12-15(11-16(20)13-17)19-10-6-9-18-14-7-4-3-5-8-14/h11,14,18-19H,3-10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCUUIZJDLHULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NCCCNC2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[3-(Cyclohexylamino)propyl]amino}-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-{[3-(Cyclohexylamino)propyl]amino}-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 3
Reactant of Route 3
3-{[3-(Cyclohexylamino)propyl]amino}-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 4
Reactant of Route 4
3-{[3-(Cyclohexylamino)propyl]amino}-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 5
Reactant of Route 5
3-{[3-(Cyclohexylamino)propyl]amino}-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 6
Reactant of Route 6
3-{[3-(Cyclohexylamino)propyl]amino}-5,5-dimethylcyclohex-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.